molecular formula C23H15N3O2 B12888083 3,5-Bis(5-phenyloxazol-2-yl)pyridine

3,5-Bis(5-phenyloxazol-2-yl)pyridine

Cat. No.: B12888083
M. Wt: 365.4 g/mol
InChI Key: TYHDLQVNBUSPGE-UHFFFAOYSA-N
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Description

3,5-Bis(5-phenyloxazol-2-yl)pyridine is an organic compound with the molecular formula C23H15N3O2. It features a pyridine ring substituted at the 3 and 5 positions with 5-phenyloxazol-2-yl groups. This compound is known for its high fluorescence and is used in various scientific applications, including as a ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(5-phenyloxazol-2-yl)pyridine typically involves the reaction of 2-aminopyridine with benzoyl chloride to form the intermediate 2-benzoylaminopyridine. This intermediate is then cyclized with phosphorus oxychloride to yield the desired product . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(5-phenyloxazol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Bis(5-phenyloxazol-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis(5-phenyloxazol-2-yl)pyridine primarily involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique photophysical properties, such as fluorescence, which are useful in various applications. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(5-phenyloxazol-2-yl)pyridine is unique due to its pyridine core, which allows for the formation of tridentate ligands. This property makes it particularly effective in forming stable complexes with transition metals, enhancing its utility in coordination chemistry and materials science .

Properties

Molecular Formula

C23H15N3O2

Molecular Weight

365.4 g/mol

IUPAC Name

5-phenyl-2-[5-(5-phenyl-1,3-oxazol-2-yl)pyridin-3-yl]-1,3-oxazole

InChI

InChI=1S/C23H15N3O2/c1-3-7-16(8-4-1)20-14-25-22(27-20)18-11-19(13-24-12-18)23-26-15-21(28-23)17-9-5-2-6-10-17/h1-15H

InChI Key

TYHDLQVNBUSPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CN=C3)C4=NC=C(O4)C5=CC=CC=C5

Origin of Product

United States

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